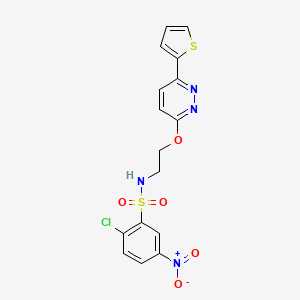
2-chloro-5-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom, is a key structural component . The pyridazine ring, a six-membered ring with two nitrogen atoms, is another important structural feature. The benzenesulfonamide group, a benzene ring attached to a sulfonamide group, and the nitro group are also significant components of the molecule.Scientific Research Applications
Antimicrobial Activity
Research into heterocyclic compounds, such as arylazopyrazole pyrimidone clubbed with different heterocyclic compounds, demonstrates significant antimicrobial activity. These compounds have been synthesized and evaluated against various bacteria and fungi, indicating the potential of similar chemical structures for antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Enzymatic Inhibition
The role of chlorinated pyrrolidinone-bearing benzenesulfonamides as human carbonic anhydrase inhibitors has been explored, showing that such compounds exhibit low nanomolar affinity against cancer-related carbonic anhydrase IX. This suggests their potential for development into inhibitors with higher selectivity for specific isozymes, highlighting a research avenue for targeted cancer therapies (Balandis et al., 2020).
Anticancer Activity
Novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity toward human cancer cell lines. One derivative, in particular, showed remarkable activity against leukemia and non-small cell lung cancer cell lines, indicating the therapeutic potential of these compounds as anticancer agents (Rathish et al., 2012).
Enzyme Inhibition and Antioxidant Potential
The synthesis of Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide has been explored for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, as well as for their antioxidant potential. These compounds showed significant inhibition, suggesting their potential in therapeutic applications related to enzyme inhibition and oxidative stress mitigation (Kausar et al., 2019).
Chemical Synthesis and Mechanistic Studies
The compound's structure also opens pathways for chemical synthesis and mechanistic studies, such as the oxidative cross-coupling reactions that produce phenanthridine derivatives, showcasing the versatility of sulfonamide compounds in facilitating complex chemical transformations (Miura et al., 1998).
Future Directions
Thiophene and its derivatives are attracting great interest in both industry and academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This compound, with its complex structure and multiple functional groups, could be a valuable starting point for the development of new therapeutic agents.
properties
IUPAC Name |
2-chloro-5-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O5S2/c17-12-4-3-11(21(22)23)10-15(12)28(24,25)18-7-8-26-16-6-5-13(19-20-16)14-2-1-9-27-14/h1-6,9-10,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHCGYTZYQQBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

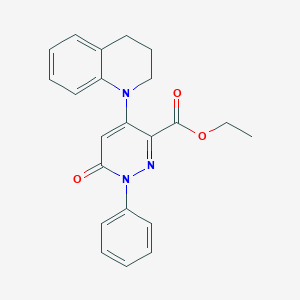
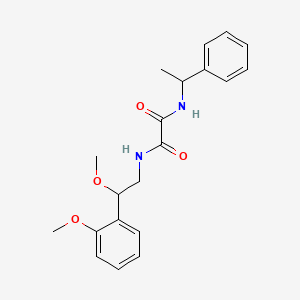
![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)
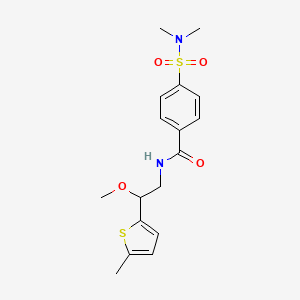

![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)

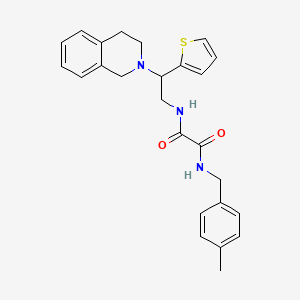
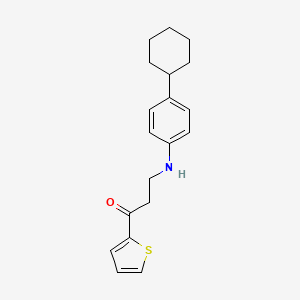

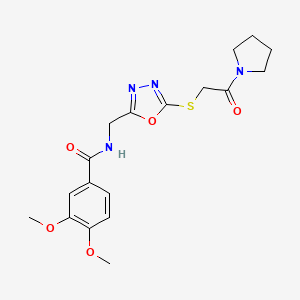
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
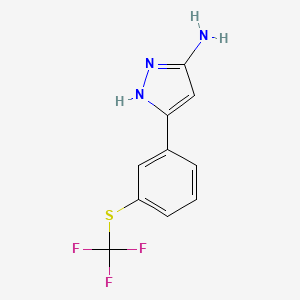
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)